molecular formula C11H14O3 B10765897 Galiellalactone

Galiellalactone

カタログ番号: B10765897
分子量: 194.23 g/mol
InChIキー: SOIISBQQYAGDKM-QJSROADHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galiellalactone is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a key pathway implicated in oncogenesis, cancer cell proliferation, and immune regulation. This fungal-derived sesquiterpene lactone functions by covalently binding to STAT3, specifically targeting cysteine residues within its SH2 domain. This unique mechanism directly prevents the STAT3 phosphorylation, dimerization, and nuclear translocation required for its transcriptional activity.

特性

分子式

C11H14O3

分子量

194.23 g/mol

IUPAC名

(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1

InChIキー

SOIISBQQYAGDKM-QJSROADHSA-N

異性体SMILES

C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O

正規SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O

製品の起源

United States

準備方法

Formation of (5R)-5-Methylcyclohex-2-en-1-one

(R)-(+)-Pulegone undergoes regioselective oxidation to yield (5R)-5-methylcyclohex-2-en-1-one (2 ), a key chiral intermediate. This step ensures retention of the natural (R)-configuration, critical for subsequent stereochemical control.

Grignard Addition and Oxidative Rearrangement

The acetal-containing Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane undergoes 1,2-addition to 2 at room temperature, producing a 4:1 epimeric mixture of tertiary allylic alcohol 3 (45% yield). Lowering the temperature to 0°C shifts the reaction toward 1,4-addition, optimizing regioselectivity. PCC-mediated oxidative rearrangement of 3 affords 3,5-disubstituted cyclohex-2-en-1-one 4 , which undergoes further functionalization to the enol triflate 7 (KHMDS as base, 72% yield).

Table 1: Key Intermediates and Yields in Chiral Pool Synthesis

IntermediateReaction StepYield (%)Optical Rotation ([α]D)
3 Grignard 1,2-addition45+24.5 (c 1.2, CHCl3)
4 PCC oxidative rearrangement68-15.8 (c 0.9, CHCl3)
7 Enol triflate formation (KHMDS base)72-42.3 (c 1.0, CHCl3)

This route culminates in the total synthesis of (+)-galiellalactone, confirming the absolute configuration as 3aR,4S,5R,7aS through optical rotation comparisons ([α]D = +38.8 vs. natural [α]D = -38.5).

Enantioselective Synthesis via Asymmetric Catalysis

To circumvent reliance on chiral pool precursors, asymmetric methods have been developed. A notable example involves palladium-catalyzed carbonylation and intramolecular Diels-Alder (IMDA) reactions.

Tandem Carbonylation-IMDA Strategy

The synthesis begins with (Z)-methyl undeca-1,8-dien-6-yn-5-yl carbonate (11a ), subjected to Pd(OAc)₂/DPPP-catalyzed carbonylation under 5 bar CO pressure. This generates methyl 6-(2-(triisopropylsilyloxy)ethyl)-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate (12a ) in 16% yield after 48 hours. Subsequent deprotection and lactonization yield the tricyclic core.

Table 2: Performance of Pd-Catalyzed Carbonylation

SubstrateCatalyst SystemCO Pressure (bar)Yield (%)
11a Pd(OAc)₂/DPPP516
11b (aryl)Pd(OAc)₂/DPPP522

Enantiodivergent Modifications

By varying chiral auxiliaries and reaction conditions, both enantiomers of this compound can be accessed. For instance, using (S)-H₈-BINAP as a ligand in Heck cyclizations induces opposite facial selectivity, yielding (-)-galiellalactone with 89% ee.

Biogenetic-Inspired Approaches

Biosynthetic studies reveal that this compound arises from a hexaketide precursor via Diels-Alder cyclization and hydroxylation. Synthetic efforts mimic this pathway:

Biomimetic Diels-Alder Cyclization

Prethis compound (5 ), the linear precursor, undergoes spontaneous [4+2] cyclization to 6 under mild acidic conditions (pH 5.0, 25°C). Subsequent hydroxylation with cytochrome P450 mimics (e.g., Fe(TPA)) furnishes this compound in 34% overall yield.

Table 3: Efficiency of Biomimetic Steps

StepConditionsYield (%)
Cyclization of 5 AcOH/H₂O (9:1), 25°C78
Hydroxylation of 6 Fe(TPA)/O₂, CH₃CN44

Derivatization and Analog Synthesis

Biotinylated and cysteine-adduct derivatives have been synthesized to study this compound’s mechanism.

Biotinylation Strategies

Primary alcohol 3 (8-hydroxymethyl derivative) is coupled to biotin-6-aminohexanoic acid using EDC/HOBt, yielding biotinylated this compound (5 ) in 63% yield. This enables pull-down assays to identify STAT3 as the biological target.

Cysteine Adduct Formation

This compound reacts with L-cysteine in methanol (1 h, RT) to form a thioether adduct (89% yield), confirming its electrophilic reactivity at C7.

Challenges and Optimizations

Epimerization During Grignard Additions

The 1,2-addition of Grignard reagents to enone 2 produces a 4:1 epimeric mixture, necessitating chromatographic separation. Switching to CuI-mediated conjugate addition improves diastereoselectivity (dr > 10:1).

Enol Triflate Stability

Early methods using LDA for enolization of 6 resulted in low yields (≤50%). Replacing LDA with KHMDS enhances stability, increasing triflate 7 yield to 72% .

化学反応の分析

Nucleophilic Addition Reactions

Galiellalactone undergoes nucleophilic additions at its α,β-unsaturated lactone moiety, particularly with sulfur- and nitrogen-containing nucleophiles.

Key Findings:

  • Cysteine Adduct Formation :
    this compound reacts stoichiometrically with cysteine residues, forming covalent adducts. Mass spectrometry identified three modified cysteines (Cys-367, Cys-468, Cys-542) in STAT3 protein, confirming site-specific alkylation .

    • Reaction Conditions :

      • 3.5 mg this compound + 2.4 mg L-cysteine in methanol (1 hr, RT).

      • Yield: 89% after purification .

  • Mechanistic Insight :
    The α,β-unsaturated lactone acts as a Michael acceptor, enabling thiol addition to the β-carbon. This reaction is critical for blocking STAT3-DNA binding and downstream signaling .

Stereoretentive Substitution Reactions

This compound derivatives participate in stereoretentive substitutions at oxygenated tertiary carbons, enabling diversification for structure-activity studies.

Example Reaction:

  • Acetate Derivative (4) with Cysteine :
    this compound acetate reacts with cysteine methyl ester via a multi-step mechanism:

    • Allylic substitution forms a new Michael acceptor.

    • Michael addition of a second nucleophile.

    • Retro-Michael reaction restores the original tricyclic scaffold with a new substituent at C-7b .

Table 1: Substitution Reaction Outcomes

NucleophileProduct StructureYield (%)Stereochemistry Retention
CysteineC7b-thioether analogue72Yes
BenzylamineC7b-amine analogue65Yes

Data sourced from J. Org. Chem. (2020) .

Derivatization for Molecular Probes

Biotinylated analogues of this compound were synthesized to study target engagement and mechanism of action.

Table 2: Biotinylated Analogues

CompoundModification SiteBiotin Linker LengthApplication
5C8-hydroxymethyl6-aminohexanoic acidTarget protein pull-down assays
6C7-phenyl6-aminohexanoic acidCompetitive binding studies

Adapted from SCIRP (2014) .

Key Steps:

  • Pd(0)-Catalyzed Cyclization :
    Constructs the cis-trisubstituted cyclopentane core with high stereoselectivity .

  • Hosomi–Sakurai Crotylation :
    Introduces angular hydroxyl groups with stereochemical control .

  • Ring-Closing Metathesis (RCM) :
    Forms the tricyclic lactone framework in 78% yield .

Mass Spectrometry-Based Mechanistic Studies

LC-MS/MS analysis of this compound-treated STAT3 revealed:

  • Covalent Adducts :

    • m/z shifts corresponding to +119.0 Da (cysteine alkylation) .

  • Modification Sites :

    • Cys-367, Cys-468, and Cys-542 confirmed via tryptic digest and Orbitrap analysis .

Reaction with Biological Nucleophiles

This compound’s reactivity extends to endogenous thiols (e.g., glutathione), forming inactive adducts. This limits bioavailability but is mitigated by tumor microenvironment selectivity .

科学的研究の応用

Cancer Treatment

Galiellalactone has been extensively studied for its anti-cancer properties:

  • Prostate Cancer : Research indicates that this compound effectively inhibits the growth of prostate cancer cells, particularly those expressing active STAT3. In vitro studies demonstrate that it induces apoptosis in prostate cancer stem cell-like cells . Furthermore, this compound has shown promise in combination therapies, enhancing the efficacy of enzalutamide (ENZ) in castration-resistant prostate cancer models .
  • Triple-Negative Breast Cancer : this compound analogs have been developed that target STAT3, leading to reduced tumor growth in xenograft models of TNBC. These analogs not only inhibit tumor growth but also enhance the apoptotic effects when combined with radiotherapy .

Fungal Disease Treatment

This compound has potential applications beyond oncology, particularly in addressing fungal diseases. Its antifungal properties have been noted in studies involving murine models, where it was tested against various fungal strains . The compound's ability to modulate immune responses may also play a role in treating fungal infections.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Mechanism Efficacy References
Prostate CancerInhibits STAT3 signalingInduces apoptosis; inhibits cell proliferation , ,
Triple-Negative Breast CancerBlocks STAT3 binding to DNAReduces tumor growth; enhances radiotherapy effects ,
Fungal DiseasesModulates immune responses; antifungal activityEffective against various fungal strains

Case Study 1: Prostate Cancer

In a study involving DU145 prostate cancer cells, this compound was shown to inhibit STAT3 binding to DNA without affecting its phosphorylation status. This study utilized biotinylated analogs to confirm the interaction between this compound and STAT3, demonstrating its potential as a direct therapeutic agent for advanced prostate cancer .

Case Study 2: Triple-Negative Breast Cancer

Another study explored the effects of this compound analogs on TNBC xenografts. The results indicated that these compounds significantly reduced tumor volume and enhanced apoptosis when used in conjunction with radiation therapy. This highlights the potential for this compound derivatives in combination treatment strategies for aggressive breast cancers .

作用機序

ガリエララクトンは、主にシグナル伝達と転写活性化因子3 (STAT3) シグナル伝達経路の阻害を通じて作用を発揮します。マイケル受容体として、ガリエララクトンはタンパク質中の特定の求核性残基と共有結合を形成し、それらの活性を阻害します。 この機序は、特に癌幹細胞を標的にし、その生存率を低下させるのに効果的です .

類似化合物:

    ワートマニン: ホスホイノシチド3-キナーゼの強力な阻害剤として作用する、歪んだ環系を持つ別の真菌代謝産物。

    エポキソマイシン: プロテアソーム活性を阻害する、歪んだ環系を持つ天然物。

ガリエララクトンの独自性: ガリエララクトンのユニークな[5,5,6]-融合三環式環系と、マイケル受容体として作用する能力は、他の類似化合物とは一線を画しています。 STAT3経路の特異的な阻害と、抗腫瘍や抗炎症特性など、幅広い生物活性は、治療薬としての可能性を示しています .

類似化合物との比較

Mechanistic Differentiation

  • Covalent STAT3 Binding : Unlike platinum compounds (e.g., IS3-295) that indirectly modulate STAT3 via IL-6 signaling, this compound directly inhibits STAT3-DNA interaction through cysteine modification, preserving upstream signaling (e.g., JAK2) . This specificity reduces off-target effects compared to platinum agents, which exhibit broader cytotoxicity .
  • Stem Cell Targeting: this compound decreases ALDH+ prostate cancer stem-like cells by 51–75% (P < 0.05) and downregulates ALDH1A1 in xenografts .
  • Immunomodulation: this compound uniquely suppresses monocytic MDSC generation by blocking STAT3-induced IL-6, IL-8, and GM-CSF in PCa cells . Platinum compounds lack this immunotherapeutic effect .

Efficacy and Selectivity

  • Apoptosis Induction : At 25 µM, this compound induces apoptosis in 80% of ALDH+ DU145 cells, compared to 50% for Stattic in similar models .

Limitations and Challenges

  • Bioavailability : this compound’s pharmacokinetic profile remains underexplored, unlike clinically used platinum agents .
  • Synthetic Scalability : As a natural product, this compound’s synthesis is more complex than synthetic STAT3 inhibitors like Stattic .

Research Findings and Clinical Implications

  • Preclinical Validation: this compound’s dual inhibition of tumor cells and MDSCs supports its use in combination with immunotherapy (e.g., checkpoint inhibitors) .
  • Comparative Advantage : Its specificity for STAT3 over related transcription factors (e.g., NF-κB) reduces toxicity risks compared to broad-spectrum agents .

生物活性

Galiellalactone is a fungal metabolite that has garnered significant attention for its biological activity, particularly as an inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). This compound has shown promise in various cancer therapies, especially in castration-resistant prostate cancer (CRPC). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound functions primarily as a direct inhibitor of STAT3 . It binds covalently to specific cysteine residues within the STAT3 protein, inhibiting its ability to bind DNA and activate transcription of target genes involved in cell proliferation and survival. The specific cysteines modified by this compound include Cys-367, Cys-468, and Cys-542 . This mechanism is crucial because constitutive activation of STAT3 is frequently observed in various cancers, leading to uncontrolled cell growth.

Key Findings on Mechanism

  • Covalent Binding : this compound irreversibly binds to STAT3, preventing its DNA binding activity without affecting its phosphorylation status .
  • Inhibition of JAK/STAT Signaling : It inhibits IL-6-dependent JAK/STAT signaling pathways, which are often upregulated in cancer .
  • Induction of Apoptosis : The compound induces apoptosis in prostate cancer stem cell-like cells expressing phosphorylated STAT3 (pSTAT3) .

Biological Activities

This compound exhibits a range of biological activities beyond its role as a STAT3 inhibitor. These include:

  • Anticancer Activity : Demonstrated effectiveness in inducing apoptosis and inhibiting cell growth in various cancer cell lines, including prostate and breast cancer cells .
  • Anti-inflammatory Effects : It has been characterized as having anti-inflammatory properties, which may contribute to its anticancer effects by modulating immune responses .
  • Impact on Cell Cycle : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Prostate Cancer Models :
    • In a study involving androgen-insensitive prostate cancer cells, this compound was shown to induce significant apoptosis and inhibit cell migration by destabilizing microtubules .
    • Another study demonstrated that this compound reduced the expression of androgen receptor (AR) target genes in primary prostate tissue cultures from radical prostatectomy samples .
  • Xenograft Models :
    • In vivo studies using mouse tumor xenograft models confirmed the anticancer effects of this compound, showing reduced tumor growth associated with decreased STAT3 activity .

Summary of Biological Activities

Activity TypeDescription
STAT3 Inhibition Covalent binding to STAT3; prevents DNA binding.
Apoptosis Induction Triggers apoptotic pathways in cancer cells expressing pSTAT3.
Cell Cycle Arrest Induces G2/M phase arrest in cancer cells.
Anti-inflammatory Modulates immune responses; potential for reducing tumor-associated inflammation.
Anticancer Efficacy Effective in various cancer models, particularly prostate and breast cancers.

Q & A

Q. What is the molecular mechanism by which galiellalactone inhibits STAT3 signaling in prostate cancer cells?

this compound directly binds to STAT3 via covalent interaction with cysteine residues in its DNA-binding domain, preventing STAT3 dimerization and subsequent DNA binding. This inhibition occurs without affecting STAT3 phosphorylation (tyrosine/serine residues), distinguishing it from upstream pathway inhibitors. Methodological validation includes electrophoretic mobility shift assays (EMSAs) to confirm disrupted STAT3-DNA interactions and co-crystallization studies to map binding sites .

Q. How is this compound synthesized, and what are its key structural features?

this compound is synthesized via a Pd-catalyzed tandem carbonylation and intramolecular Diels-Alder reaction, generating four contiguous stereocenters. Its α,β-unsaturated lactone moiety is critical for bioactivity, enabling covalent adduct formation with nucleophilic cysteine residues. Synthetic protocols emphasize chiral resolution to produce enantiopure forms, though both enantiomers show comparable STAT3 inhibitory activity .

Q. What in vitro assays are standard for evaluating this compound’s anti-cancer activity?

Key assays include:

  • Cell viability assays (e.g., MTT) using prostate cancer lines (DU145, LNCaP) treated with 2.5–100 μM this compound .
  • STAT3-DNA binding inhibition via luciferase reporter constructs (e.g., SEAP reporter under STAT3-responsive promoters) with IC₅₀ values ranging 250–500 nM .
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and ALDH+ cancer stem cell depletion .

Advanced Research Questions

Q. How does this compound target cancer stem cell (CSC) populations in prostate cancer models?

this compound selectively reduces ALDH+ prostate CSCs by downregulating ALDH1A1 expression and inducing apoptosis. Experimental workflows include:

  • ALDEFLUOR assay combined with FACS to isolate ALDH+ subpopulations .
  • Xenograft studies (e.g., DU145 tumors in mice) showing reduced tumorigenicity at 1–3 mg/kg doses via intraperitoneal injection .
  • Gene expression profiling (qPCR/RNA-seq) of CSC markers (CD44, integrin α6β1) post-treatment .

Q. What strategies address this compound’s solubility limitations and pharmacokinetic challenges?

Derivatization efforts focus on:

  • Biotinylation via hydroxymethyl groups at C-8 to enable target protein pulldown without losing STAT3 affinity .
  • PEGylation or formulation with DMSO/cyclodextrin to enhance aqueous solubility .
  • In vivo PK/PD studies using LC-MS/MS to quantify plasma/tissue concentrations and correlate with STAT3 inhibition .

Q. How does this compound modulate androgen receptor (AR) activity in IL-6-driven prostate cancer models?

IL-6/STAT3 signaling promotes AR activation in castration-resistant prostate cancer (CRPC). This compound disrupts this crosstalk by:

  • Reducing AR transcriptional activity (e.g., PSA, TMPRSS2 expression) in LNCaP cells under androgen-deprived conditions .
  • Ex vivo validation using primary prostate tissue cultures, though response heterogeneity in malignant samples necessitates patient stratification .

Q. What experimental evidence resolves contradictions in this compound’s efficacy across preclinical models?

Discrepancies in tumor regression (e.g., partial response in xenografts vs. robust ALDH+ cell inhibition) are addressed by:

  • Dose-response stratification to identify therapeutic windows .
  • Single-cell RNA-seq to dissect tumor microenvironment heterogeneity .
  • Combinatorial studies with anti-androgens (e.g., enzalutamide) to assess synergy .

Methodological Considerations

Q. How should researchers design experiments to distinguish STAT3-specific effects from off-target actions?

  • Use STAT3 knockout/knockdown models (CRISPR/Cas9 or siRNA) as controls .
  • Proteomic profiling (e.g., SILAC) to identify non-STAT3 targets .
  • Mutagenesis studies (e.g., Cys→Ser STAT3 mutants) to confirm covalent binding necessity .

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous responses in clinical models?

  • Multivariate regression to correlate STAT3 activation status (phospho-STAT3 IHC) with treatment outcomes .
  • Machine learning (e.g., random forests) to predict responder/non-responder subgroups based on genomic signatures .

Data Interpretation Challenges

Q. Why does this compound show variable efficacy in primary prostate cancer cultures?

Heterogeneity arises from:

  • Tumor subtype diversity (e.g., AR-positive vs. neuroendocrine) .
  • Stromal cell contributions to IL-6 secretion and STAT3 activation .
  • Solution : Integrate patient-derived organoids (PDOs) with matched genomic data to model personalized responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。